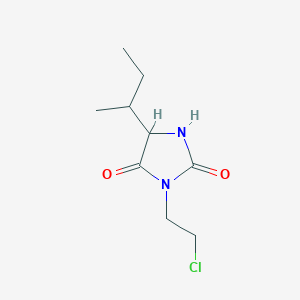
4-Hydroxy-3,3-diphenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3-diphenylbutan-2-one is an organic compound with the molecular formula C16H16O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-diphenylbutan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product . The reaction typically proceeds as follows:
Protection of the Ketone: Ethyl acetoacetate is converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound reacts with phenylmagnesium bromide to form a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,3-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the carbonyl group forms a diol.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3-diphenylbutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,3-diphenylbutan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-phenylbutan-2-one: Similar in structure but with one phenyl group.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-Hydroxy-3,3-diphenylbutan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual phenyl groups contribute to its stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
89867-88-9 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-hydroxy-3,3-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c1-13(18)16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 |
Clave InChI |
WRWHCLFRGHCQFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


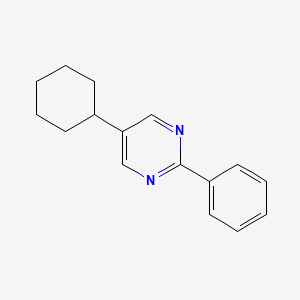

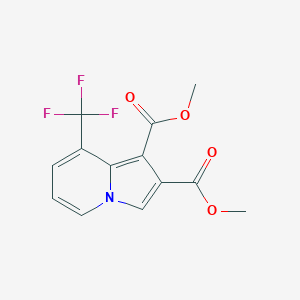
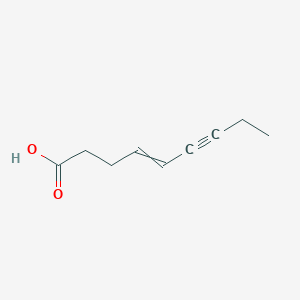
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
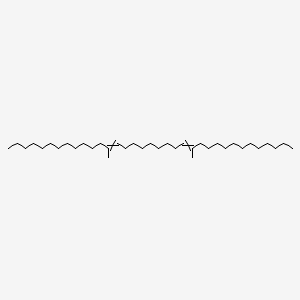
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
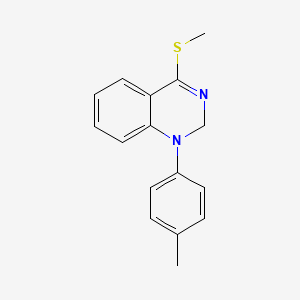
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

